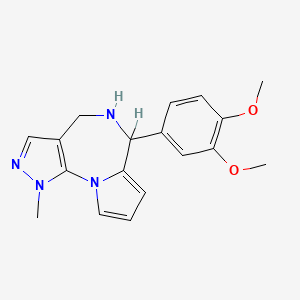
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene is a chemical compound with the molecular formula C12H7O7Sb It is a coordination complex where antimony is coordinated with 2-hydroxy-1,3-dicarboxynaphthalene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of antimonyl-2-hydroxy-1,3-dicarboxynaphthalene typically involves the reaction of 2-hydroxy-1,3-dicarboxynaphthalene with an antimony salt, such as antimony trichloride. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of antimony with the naphthalene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through crystallization or other suitable methods.
化学反応の分析
Types of Reactions
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of antimony.
Reduction: Reduction reactions can convert the antimony center to a lower oxidation state.
Substitution: The hydroxyl and carboxyl groups in the naphthalene ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) derivatives, while substitution reactions can introduce new functional groups into the naphthalene ring.
科学的研究の応用
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene has several scientific research applications, including:
Chemistry: Used as a reagent in coordination chemistry studies to explore the properties of antimony complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimony-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of antimonyl-2-hydroxy-1,3-dicarboxynaphthalene involves its interaction with molecular targets through coordination bonds. The antimony center can interact with various biological molecules, potentially affecting their function. The pathways involved in its action depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- Antimonyl-2-hydroxy-1,4-dicarboxynaphthalene
- Antimonyl-2-hydroxy-1,5-dicarboxynaphthalene
- Antimonyl-2-hydroxy-1,6-dicarboxynaphthalene
Uniqueness
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene is unique due to its specific coordination geometry and the presence of both hydroxyl and carboxyl groups in the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
80049-90-7 |
|---|---|
分子式 |
C24H12Na3O10Sb+2 |
分子量 |
651.1 g/mol |
IUPAC名 |
trisodium;antimony(3+);4-carboxy-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/2C12H8O5.3Na.Sb/c2*13-10-8(11(14)15)5-6-3-1-2-4-7(6)9(10)12(16)17;;;;/h2*1-5,13H,(H,14,15)(H,16,17);;;;/q;;3*+1;+3/p-4 |
InChIキー |
ZBWQCXFWCAVAQS-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)[O-])C(=O)[O-].C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Sb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


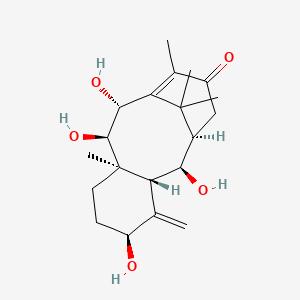
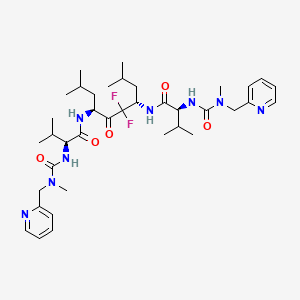
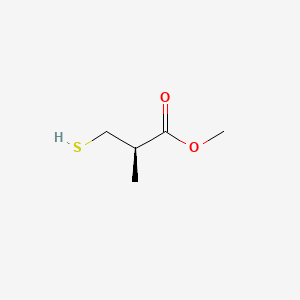
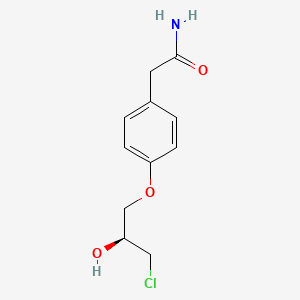
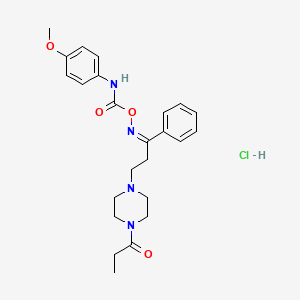
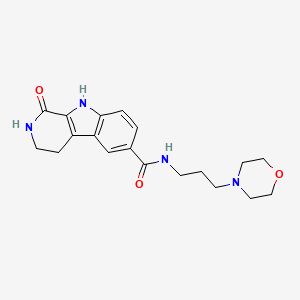

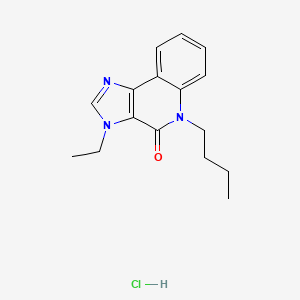
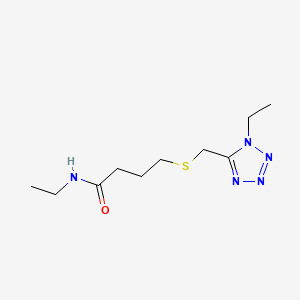



![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
